molecular formula C9H10INO B13306107 2-Cyclopropoxy-5-iodoaniline

2-Cyclopropoxy-5-iodoaniline

Katalognummer: B13306107
Molekulargewicht: 275.09 g/mol
InChI-Schlüssel: NYOZARGSZMCEQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-5-iodoaniline is an organic compound with the molecular formula C₉H₁₀INO It is characterized by the presence of a cyclopropoxy group and an iodine atom attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-5-iodoaniline can be achieved through several methods. One practical approach involves the decarboxylative iodination of anthranilic acids using inexpensive potassium iodide and iodine as halogen donors under transition-metal-free and base-free conditions. Oxygen is necessary for this transformation, and the reaction exhibits high functional-group tolerance .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar decarboxylative iodination methods. The process is scalable and can be optimized for high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropoxy-5-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-5-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-5-iodoaniline involves its interaction with specific molecular targets and pathways. The iodine atom and cyclopropoxy group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    2-Iodoaniline: Lacks the cyclopropoxy group, making it less reactive in certain reactions.

    2-Cyclopropoxy-4-iodoaniline: Similar structure but with the iodine atom in a different position, leading to different reactivity.

    2-Cyclopropoxy-5-bromoaniline: Contains a bromine atom instead of iodine, affecting its chemical properties.

Uniqueness: 2-Cyclopropoxy-5-iodoaniline is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C9H10INO

Molekulargewicht

275.09 g/mol

IUPAC-Name

2-cyclopropyloxy-5-iodoaniline

InChI

InChI=1S/C9H10INO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2

InChI-Schlüssel

NYOZARGSZMCEQG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=C(C=C2)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.